Hexyltrimethylammonium bromide

Catalog No.
S639735
CAS No.
2650-53-5
M.F
C9H22BrN
M. Wt
224.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyltrimethylammonium bromide

CAS Number

2650-53-5

Product Name

Hexyltrimethylammonium bromide

IUPAC Name

hexyl(trimethyl)azanium bromide

Molecular Formula

C9H22BrN

Molecular Weight

224.18 g/mol

InChI

InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

JYVPKRHOTGQJSE-UHFFFAOYSA-M

SMILES

Array

Synonyms

hexyltrimethylammonium, hexyltrimethylammonium bromide, hexyltrimethylammonium chloride, hexyltrimethylammonium iodide

Canonical SMILES

CCCCCC[N+](C)(C)C.[Br-]

The exact mass of the compound Hexyltrimethylammonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97228. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexyltrimethylammonium bromide (HTAB, CAS 2650-53-5) is a short-chain quaternary ammonium salt that functions as a highly specialized cationic surfactant, phase transfer catalyst, and interfacial passivating agent. Unlike traditional long-chain analogs, HTAB possesses a six-carbon (C6) alkyl tail, which imparts unique hydrotropic properties, an exceptionally high critical micelle concentration (CMC), and the ability to form very small, loose aggregates rather than dense micelles [1]. In procurement contexts, HTAB is prioritized for advanced materials synthesis, electrochemical energy storage, and optoelectronics because it delivers the necessary cationic quaternary ammonium headgroup for ion-pairing and surface interaction without the insulating, viscosity-increasing, or strongly hydrophobic effects characteristic of mainstream industrial surfactants.

Substituting HTAB with common in-class alternatives like Cetyltrimethylammonium bromide (CTAB, C16) or Decyltrimethylammonium bromide (DTAB, C10) critically compromises processability and device performance. In optoelectronic and electrochemical applications, the long alkyl chains of CTAB form thick, highly insulating micellar barriers that block charge transport and drastically increase internal series resistance [1]. Conversely, ultra-short analogs like Tetramethylammonium bromide (TMAB, C1) lack the minimal hydrophobicity required for effective van der Waals interactions and surface passivation. HTAB’s specific C6 chain length represents a critical structural 'Goldilocks' zone: it provides sufficient steric bulk to passivate surface defects and complex with halogens, yet remains short enough to prevent the formation of rigid, charge-blocking 3D micellar networks, making it strictly non-replaceable in high-efficiency perovskite and battery formulations[2].

Ultra-Low Aggregation Number for Unimpeded Charge Transfer

HTAB is fundamentally distinct from standard cationic surfactants due to its inability to form classical, dense micelles. Quantitative light-scattering and thermodynamic studies demonstrate that HTAB forms loose aggregates with an ultra-low aggregation number of only 3 to 4 molecules per aggregate [1]. In stark contrast, the ubiquitous industry standard CTAB forms highly organized, rigid micelles with aggregation numbers typically exceeding 60. This massive reduction in structural density means that when HTAB is used as a capping agent or electrolyte additive, it does not create the thick, insulating dielectric layers that plague longer-chain analogs.

Evidence DimensionMicellar Aggregation Number (N_agg)
Target Compound DataHTAB N_agg = 3–4
Comparator Or BaselineCTAB (C16) N_agg > 60
Quantified Difference>15-fold reduction in aggregation number
ConditionsAqueous solution, 298.15 K

Buyers formulating conductive inks, battery electrolytes, or catalytic nanoparticles must select HTAB to prevent the severe electrical resistance and surface-blocking effects caused by the dense micellization of standard surfactants.

Superior Power Conversion Efficiency via C6-Mediated Interface Regulation

In the fabrication of inverted perovskite solar cells (PSCs), the interface between the hole transport layer (e.g., PTAA) and the perovskite absorber (MAPbI3) is highly susceptible to nonradiative recombination. The application of an HTAB modification layer induces an in-situ reaction that forms an ultrathin, wide-bandgap halide layer. The C6H13- moiety of HTAB provides optimal van der Waals interactions without impeding charge extraction. Devices modified with HTAB achieved a Power Conversion Efficiency (PCE) of 21.01% with a high Fill Factor (FF) of 82.34% and negligible hysteresis, compared to a baseline PCE of 17.71% for unpassivated control devices [1]. Furthermore, the HTAB-treated devices maintained approximately 87% of their initial PCE after 1000 hours in ambient air.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data21.01% PCE (with HTAB passivation)
Comparator Or Baseline17.71% PCE (unpassivated control)
Quantified Difference+3.3% absolute increase in PCE
ConditionsInverted PSC architecture (ITO/PTAA/HTAB/MAPbI3/PCBM/BCP/Ag), ambient air storage

For solar cell manufacturers, HTAB is a critical procurement target because it directly translates to commercially viable efficiency gains and long-term environmental stability without the charge-blocking drawbacks of longer-chain passivators.

Efficient Bromine Complexation for Zinc-Halide Flow Batteries

In aqueous zinc-halide batteries, the generation of elemental bromine during charging leads to severe self-discharge and the release of toxic, corrosive vapors. HTAB is utilized as a highly effective quaternary ammonium complexing agent that sequesters elemental bromine into stable polybromide oils [1]. While longer-chain complexing agents (like Cetyltrimethylammonium bromide) can also sequester bromine, they significantly increase the viscosity of the deep eutectic solvent or aqueous electrolyte, which retards ion mobility and reduces round-trip energy efficiency. HTAB provides the necessary cationic charge density to stabilize polybromides while maintaining a low-viscosity, highly conductive electrolyte phase.

Evidence DimensionElectrolyte Viscosity and Bromine Sequestration
Target Compound DataHTAB stabilizes polybromides with minimal viscosity increase
Comparator Or BaselineLong-chain analogs (e.g., CTAB) cause high electrolyte viscosity and reduced ion mobility
Quantified DifferenceOptimal balance of vapor suppression and ionic conductivity
ConditionsZinc-bromide aqueous and deep eutectic solvent electrolytes

Battery developers must procure HTAB to ensure safe, vapor-free operation of zinc-halide cells while maximizing the kinetic efficiency and cycle life of the flowing or static electrolyte.

Interfacial Passivation in High-Efficiency Perovskite Solar Cells

Directly utilizing its unique C6 chain length and wide-bandgap halide formation capabilities, HTAB is the preferred passivating agent for PTAA/MAPbI3 interfaces. It suppresses nonradiative recombination and enhances moisture stability without introducing the series resistance associated with CTAB[1].

Bromine-Complexing Agent in Zinc-Halide Energy Storage

HTAB is formulated into deep eutectic solvents and aqueous electrolytes for zinc-bromine batteries. It safely sequesters corrosive elemental bromine into polybromides while maintaining the low viscosity required for high ionic conductivity and efficient pumping in flow systems [2].

Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC)

For the chromatographic resolution of highly polar, short-chain organic acids, HTAB serves as an ideal mobile phase additive. Its short alkyl chain provides sufficient ion-pairing to retain analytes without permanently modifying the C18 stationary phase or causing the excessive retention times seen with decyl- or tetradecyl- quaternary ammonium salts [3].

Nanoparticle Synthesis and Phase-Transfer Catalysis

In catalytic systems where standard long-chain surfactants bind too strongly and poison active sites, HTAB is utilized to control particle growth and stabilize hydrophobic environments in water. Its ultra-low aggregation number ensures that the resulting nanoparticles remain accessible to reactants .

Hydrogen Bond Acceptor Count

1

Exact Mass

223.09356 Da

Monoisotopic Mass

223.09356 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2650-53-5

Dates

Last modified: 08-15-2023

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